REACTION_CXSMILES
|
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11](=O)[CH:10](Br)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:16][O:17][C:18]1[CH:19]=[C:20]([NH:30][C:31]([NH2:33])=[S:32])[CH:21]=[CH:22][C:23]=1[N:24]1[CH:28]=[C:27]([CH3:29])[N:26]=[CH:25]1.C(N(CC)C(C)C)(C)C>>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][C:11]2[N:33]=[C:31]([NH:30][C:20]3[CH:21]=[CH:22][C:23]([N:24]4[CH:28]=[C:27]([CH3:29])[N:26]=[CH:25]4)=[C:18]([O:17][CH3:16])[CH:19]=3)[S:32][C:10]=2[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]
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Name
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|
Quantity
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92 mg
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Type
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reactant
|
Smiles
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C(C)(C)(C)OC(=O)N1CC(C(CC1)=O)Br
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Name
|
|
Quantity
|
79 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1N1C=NC(=C1)C)NC(=S)N
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Name
|
|
Quantity
|
43 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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The reaction was poured onto water
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Type
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EXTRACTION
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Details
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extracted twice with ethyl acetate
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Type
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WASH
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Details
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The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on silica gel with methylene chloride/methanol 19/1 yielding 99 mg (75%) 2-[3-methoxy-4-(4-methyl-imidazol-1-yl)-phenylamino]-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylic acid tert-butyl ester as a light yellow foam
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC2=C(CC1)N=C(S2)NC2=CC(=C(C=C2)N2C=NC(=C2)C)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |